Mitozolomide

Übersicht

Beschreibung

Synthesis Analysis

A new strategy for automated solid phase synthesis of an oligonucleotide conjugate of the base sensitive anti-cancer agent mitozolomide is described . Fully protected oligonucleotides were selected as base sensitive model sequences and were synthesized in 99% overall yields using a novel silyl-linked controlled-pore glass (SLCPG) solid support .Molecular Structure Analysis

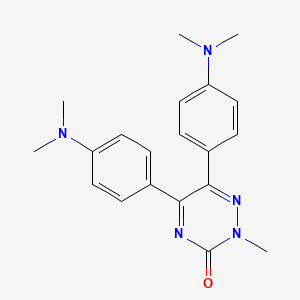

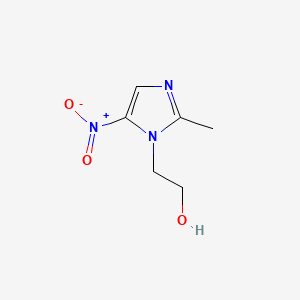

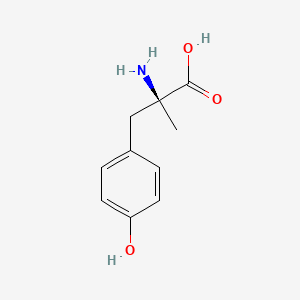

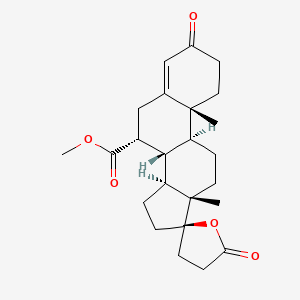

Mitozolomide has a molecular formula of C7H7ClN6O2 . Its IUPAC name is 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .Chemical Reactions Analysis

Mitozolomide and its 3-alkyl congeners ring-open in aqueous sodium carbonate to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides .Physical And Chemical Properties Analysis

Mitozolomide has a molecular weight of 242.62 g/mol .Wissenschaftliche Forschungsanwendungen

Effect on Glioma Cells

Mitozolomide, in combination with X-rays, shows varied effects on glioma-derived cell lines, enhancing cytotoxicity and potentially potentiating cell killing, depending on the cell line treated. This indicates its role in radiotherapy for glioma treatment, suggesting a cell line-dependent response mechanism (Rijn et al., 2000).

Advanced Prostate Cancer Treatment

Mitozolomide has been studied for its preclinical activity in treating advanced prostate cancer. By targeting the drug to epidermal growth factor receptor (EGFR), researchers aim to enhance its potency against EGFR-overexpressing tumors, altering its toxicity profile and potentially offering a new approach to prostate cancer treatment (Fang et al., 2012).

Effectiveness Against Lewis Lung Carcinoma

In vivo studies with Mitozolomide against Lewis lung carcinoma in mice demonstrate significant efficacy, with dosage adjustments leading to increased survival time. This suggests its potential as a highly effective drug for certain cancers, providing insights into its pharmacokinetics and cellular effects (Broggini et al., 2004).

Mechanism of Action

Mitozolomide acts as a prodrug of an imidazotetrazine alkylating agent, indicating its mechanism involves DNA alkylation leading to cross-links and apoptosis induction. This biochemical pathway highlights its antineoplastic properties and provides a basis for its application in cancer treatment (Definitions, 2020).

In Vitro and In Vivo Anticancer Activity

Research on Mitozolomide's in vitro and in vivo anticancer activity against human tumor xenografts and murine tumors sheds light on its broad-spectrum efficacy. This work also evaluates its impact on human bone marrow, offering insights into its therapeutic potential and safety profile (Fiebig et al., 2005).

Wirkmechanismus

Mitozolomide is a prodrug of imidazotetrazine alkylating agent with antineoplastic property . Mitozolomide undergoes ring opening upon the nucleophilic attack at C-4 by an activated molecule of water within the major groove of DNA . The resulting bioactive mono-alkyltriazene species are capable of alkylating nucleophilic residues in the immediate vicinity such as N-7 and/or O-6 sites of guanine, thereby causing intra- or inter-stranded DNA cross-links and triggering apoptosis .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYYPFGTSJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234862 | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL) | |

| Record name | MITOZOLOMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Mitozolomide | |

CAS RN |

85622-95-3 | |

| Record name | Mitozolomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitozolomide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitozolomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitozolomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOZOLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does mitozolomide exert its antitumor activity?

A1: Mitozolomide acts as a prodrug, undergoing ring opening within the major groove of DNA. [] This generates a reactive chloroethyldiazonium ion intermediate, which subsequently alkylates nucleophilic sites in DNA, primarily the N-7 and O-6 positions of guanine. [, , ] This alkylation disrupts DNA structure and function, ultimately leading to cell death. [, ]

Q2: What makes the O-6 position of guanine a crucial target for mitozolomide's action?

A2: Alkylation of the O-6 position of guanine is particularly detrimental as it leads to the formation of cytotoxic lesions that are recognized by the DNA mismatch repair (MMR) pathway. [] This recognition triggers apoptosis, contributing significantly to the antitumor effect of mitozolomide. [, , ]

Q3: Does mitozolomide form DNA interstrand crosslinks?

A3: Yes, mitozolomide is unique among the imidazotetrazines in its ability to form DNA interstrand crosslinks. [, ] These crosslinks are highly cytotoxic and contribute to the potency of mitozolomide against tumor cells.

Q4: What is the molecular formula and weight of mitozolomide?

A4: The molecular formula of mitozolomide is C7H7ClN6O2, and its molecular weight is 242.63 g/mol. []

Q5: Is there any spectroscopic data available for mitozolomide?

A5: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to characterize and confirm the structure of mitozolomide and its derivatives. [, , ]

Q6: How stable is mitozolomide under various conditions?

A6: Mitozolomide exhibits sensitivity to base hydrolysis, undergoing rapid degradation at pH above 7. [] It is more stable under acidic conditions. This base sensitivity necessitates specific considerations during formulation and handling. [, ]

Q7: Does mitozolomide exhibit any catalytic properties?

A7: The provided research focuses on the antitumor activity of mitozolomide rather than any catalytic properties. Its primary mechanism involves direct DNA alkylation rather than catalysis.

Q8: Have computational methods been used to study mitozolomide?

A8: Yes, molecular modeling studies have provided insights into the structural properties of mitozolomide and its derivatives. These studies have examined the importance of hydrogen bonding interactions and the electronic properties of the molecule. [, , ]

Q9: How do structural modifications of mitozolomide impact its activity?

A9: Research on mitozolomide derivatives has revealed key structure-activity relationships. For example, the 8-carboxamide group plays a crucial role in activity, with modifications often leading to decreased potency. [, , ] Additionally, the size and nature of the substituent at the 3-position significantly influence antitumor activity. [, ]

Q10: Are there specific structural features that contribute to mitozolomide's DNA binding affinity?

A10: Molecular modeling suggests that the planar structure of the imidazotetrazine ring system and the presence of hydrogen bond donors on the 8-carboxamide substituent contribute to mitozolomide's ability to interact with the major groove of DNA. [, ]

Q11: What are the SHE regulations surrounding mitozolomide?

A11: The provided research primarily focuses on the scientific aspects of mitozolomide and does not detail specific SHE regulations. As with all potent pharmaceutical compounds, appropriate safety protocols and handling guidelines must be followed.

Q12: How is mitozolomide absorbed, distributed, metabolized, and excreted?

A13: Studies in mice have shown that mitozolomide is rapidly absorbed and distributed throughout the body after oral administration. [] It is extensively metabolized, with a significant portion eliminated in the urine as unchanged drug and metabolites. []

Q13: Does the presence of a tumor affect the pharmacokinetics of mitozolomide?

A14: Studies comparing healthy and tumor-bearing mice suggest that the presence of a tumor does not significantly alter the pharmacokinetic parameters of mitozolomide. []

Q14: What is the in vitro and in vivo efficacy of mitozolomide?

A15: Mitozolomide has demonstrated significant activity against various human tumor cell lines in vitro, including melanoma, lung, colon, and sarcoma cell lines. [, , ] In vivo studies using murine tumor models have shown that mitozolomide exhibits potent antitumor effects against a broad spectrum of tumors, including leukemias, lymphomas, melanomas, and sarcomas. [, , , ]

Q15: Has mitozolomide shown efficacy in any clinical trials?

A16: While mitozolomide showed promise in preclinical studies, clinical trials have yielded limited success. A phase I trial identified thrombocytopenia as a dose-limiting toxicity. [] Phase II trials in ovarian cancer patients did not show significant activity. []

Q16: What are the known mechanisms of resistance to mitozolomide?

A17: One of the major mechanisms of resistance to mitozolomide is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [, , , , , , ] MGMT removes the alkyl group from the O-6 position of guanine, thereby counteracting the cytotoxic effects of mitozolomide.

Q17: Does cross-resistance exist between mitozolomide and other alkylating agents?

A18: Cross-resistance has been observed between mitozolomide and other chloroethylating agents, such as carmustine, likely due to shared mechanisms of DNA damage and repair. [, ] Additionally, cells resistant to methylating agents like temozolomide may also show cross-resistance to mitozolomide, especially if the resistance involves MGMT overexpression. [, ]

Q18: What are the known toxicities associated with mitozolomide?

A19: The provided research highlights thrombocytopenia as a dose-limiting toxicity of mitozolomide. [] This suggests that mitozolomide can suppress bone marrow function, leading to a decrease in platelet count.

Q19: Are there strategies to improve the delivery of mitozolomide to specific targets?

A20: While the provided research focuses on the inherent properties of mitozolomide, researchers are exploring strategies to improve drug delivery and targeting. One approach involves conjugating mitozolomide to peptides or other molecules that can recognize and bind to specific tumor cell surface markers. [, ] This could enhance the delivery of mitozolomide to tumor cells, potentially increasing efficacy and reducing off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.